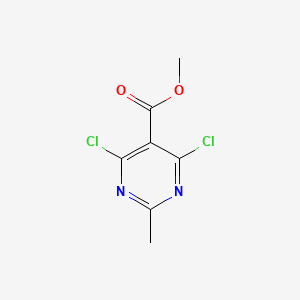
Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate typically involves the chlorination of 4,6-dihydroxy-2-methylpyrimidine followed by esterification. The chlorination is usually carried out using phosphorus oxychloride (POCl3) under reflux conditions . The esterification step involves reacting the chlorinated intermediate with methanol in the presence of a base such as sodium methoxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Substitution: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation: Products include pyrimidine oxides.
Reduction: Products include pyrimidine amines.
Scientific Research Applications
Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of kinase inhibitors, where the compound can prevent the phosphorylation of target proteins, leading to the inhibition of cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-methylpyrimidine: A precursor in the synthesis of Methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate.
2,4-Dichloro-6-methylpyrimidine: Another chlorinated pyrimidine with similar reactivity.
Uniqueness
This compound is unique due to its ester functional group, which allows for further derivatization and modification. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C7H6Cl2N2O2 |
|---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
methyl 4,6-dichloro-2-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-3-10-5(8)4(6(9)11-3)7(12)13-2/h1-2H3 |
InChI Key |
KRJCPPFXBIIZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C(=N1)Cl)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















